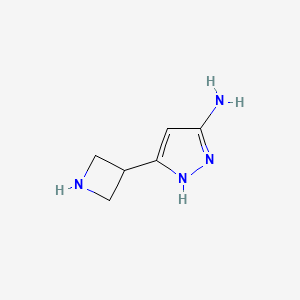

3-(Azetidin-3-yl)-1H-pyrazol-5-amine

Description

Significance of Heterocyclic Architectures in Contemporary Organic and Medicinal Chemistry

Heterocyclic compounds are of paramount importance in the fields of organic and medicinal chemistry, with a vast number of pharmaceuticals, agrochemicals, and functional materials being based on these structures. google.comgoogle.comnih.gov It is estimated that over 85% of all biologically active chemical entities contain a heterocycle. google.com The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique properties to these molecules, including the ability to engage in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions that are crucial for molecular recognition and biological activity. google.com These interactions allow heterocyclic compounds to bind to biological targets like enzymes and receptors with high affinity and specificity. nih.gov Consequently, the synthesis and functionalization of heterocyclic scaffolds remain an active and vital area of research. google.comgoogle.com

The Azetidine (B1206935) Ring System: Foundational Aspects and Research Applications

Azetidine, a four-membered saturated heterocycle containing a nitrogen atom, is a fascinating and increasingly important structural motif in medicinal chemistry. google.com Its significance stems from its inherent ring strain, which imparts a unique three-dimensional character and reactivity profile. google.com While the synthesis of azetidines can be challenging, recent advancements have made them more accessible for research and development. google.com

The azetidine ring is found in a number of approved pharmaceutical agents and serves as a valuable building block in drug discovery. Its rigid, non-planar structure can be advantageous for constraining the conformation of a molecule, which can lead to improved binding affinity and selectivity for its biological target. google.com Furthermore, the nitrogen atom in the azetidine ring can serve as a key point for further chemical modification, allowing for the exploration of a wider chemical space. google.com

The Pyrazole (B372694) Ring System: Structural Features and Research Relevance

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural feature confers upon it a unique set of properties, including the ability to act as both a hydrogen bond donor and acceptor. nih.gov Pyrazoles are a prominent class of compounds in medicinal chemistry, with numerous approved drugs containing this scaffold. nih.gov

The pyrazole nucleus is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets. nih.gov Derivatives of pyrazole have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.gov The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its electronic and steric properties to optimize its interaction with a specific biological target. nih.gov

Rationale for Investigating Hybrid Azetidine-pyrazole Scaffolds in Academic Contexts

The investigation of hybrid scaffolds that combine the azetidine and pyrazole ring systems, such as 3-(Azetidin-3-yl)-1H-pyrazol-5-amine , is driven by the potential to create novel molecules with unique and desirable properties. The three-dimensional and conformationally constrained nature of the azetidine ring can introduce favorable pharmacokinetic properties, such as improved solubility and metabolic stability, when incorporated into a larger molecule.

The pyrazole moiety, particularly the 3-aminopyrazole (B16455) substructure, is a well-established pharmacophore in medicinal chemistry, known for its role in directing compounds to specific biological targets, such as protein kinases. nih.gov By combining these two valuable heterocyclic systems, researchers aim to develop new chemical probes to study biological processes and to create novel scaffolds for the development of future therapeutic agents. The commercial availability of This compound hydrochloride as a chemical building block facilitates its use in such research endeavors.

Interactive Data Tables

Below are interactive tables summarizing key information about the chemical compound discussed in this article.

Table 1: Chemical Data for this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C6H10N4 |

| Molecular Weight | 138.17 g/mol |

| CAS Number | 2828432-18-2 (for hydrochloride salt) |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Strategic Approaches to Azetidine Ring Construction

The formation of the azetidine ring is a significant challenge in organic synthesis due to unfavorable conformational preferences of acyclic precursors. nih.gov However, a variety of strategic approaches have been developed to overcome these hurdles, providing access to this valuable heterocyclic system.

Intramolecular Cyclization Reactions

Intramolecular cyclization, where a C-N bond is formed within a single molecule, is a cornerstone of heterocyclic synthesis. For azetidines, this typically involves a nucleophilic nitrogen atom attacking an electrophilic carbon center to form the four-membered ring.

The electrophile-induced cyclization of homoallylamine derivatives provides a direct route to functionalized azetidines. This method involves the activation of the alkene moiety by an electrophile, which triggers a nucleophilic attack from the tethered amine. Selenium-based reagents are commonly employed for this purpose. For instance, the treatment of secondary homoallylamines with phenylselenium halides (PhSeX, where X = Cl, Br, I) in the presence of a base like sodium carbonate can produce mixtures of azetidine and pyrrolidine derivatives. researchgate.net The reaction proceeds through a 4-exo-tet ring closure, where the nitrogen atom attacks the intermediate episelenonium ion.

Key Features of Electrophilic Cyclization:

Reaction Type: 4-exo-tet cyclization.

Electrophiles: Typically selenium or mercury-based reagents.

Mechanism: The electrophile adds to the double bond, forming a cyclic intermediate that is subsequently attacked by the intramolecular amine nucleophile.

The reductive cyclization of imines derived from γ-haloketones or related substrates is another effective strategy for azetidine synthesis. This process typically involves two key steps: the reduction of the imine to a secondary amine, followed by an in-situ intramolecular nucleophilic substitution to close the ring. For example, γ-haloalkyl-imines can be treated with a reducing agent such as sodium borohydride in refluxing methanol. The imine is first reduced to the corresponding amine, which then undergoes intramolecular cyclization to furnish the N-substituted azetidine in high yields. magtech.com.cn

| Precursor Type | Reagents | Product | Ref |

| γ-haloalkyl-imine | Sodium Borohydride (NaBH₄), Methanol (MeOH) | N-substituted azetidine | magtech.com.cn |

| N-alkylidene-(2,3-dibromo-2-methylpropyl)amine | Sodium Borohydride (NaBH₄), Methanol (MeOH) | 3-methoxy-3-methylazetidine | acs.org |

This methodology highlights a contrast in reactivity based on substrate structure; while certain N-alkylidene-(2,3-dibromopropyl)amines yield stable 2-(bromomethyl)aziridines, the introduction of a methyl group can promote a subsequent ring expansion to the azetidine product under the same conditions. acs.org

γ-Amino alcohols serve as versatile precursors for azetidine synthesis, provided the hydroxyl group is converted into a good leaving group. Classic methods involve mesylation or tosylation of the alcohol, followed by base-induced intramolecular cyclization. Modern approaches have sought to develop more efficient one-pot procedures. An effective method involves the activation of hydroxyl groups using reagents that avoid toxic byproducts and are compatible with various functional groups. organic-chemistry.org This strategy has been successfully applied to the synthesis of functionalized p-methoxyphenyl-protected azetidines, pyrrolidines, and piperidines. organic-chemistry.org

A notable example is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which can be considered derivatives of γ-amino alcohols. This reaction proceeds in high yields to afford azetidines, tolerating even acid-sensitive functional groups. frontiersin.orgnih.gov

| Precursor | Catalyst/Reagent | Key Feature | Ref |

| γ-Amino Alcohol | Mesyl Chloride (MsCl), Base | Two-step process: activation then cyclization | organic-chemistry.org |

| cis-3,4-Epoxy Amine | Lanthanum(III) triflate (La(OTf)₃) | Catalytic, high regioselectivity, high yield | frontiersin.orgnih.gov |

Intermolecular Cycloaddition Reactions (e.g., formal [2+2] cycloadditions)

Intermolecular cycloadditions, particularly [2+2] cycloadditions between an imine and an alkene, represent one of the most direct and efficient methods for constructing the azetidine ring. researchgate.netresearchgate.net This transformation, known as the aza Paternò–Büchi reaction, involves the photochemical excitation of an imine, which then reacts with an alkene. nih.govrsc.org

Historically, these reactions were limited by the need for UV light and the use of cyclic imines to prevent competing E/Z isomerization. nih.govrsc.org However, recent advancements have enabled these reactions to proceed under visible light irradiation through triplet energy transfer from a photocatalyst. researchgate.netspringernature.com This modern approach has broadened the reaction's scope and utility, allowing for the synthesis of highly functionalized azetidines under mild conditions. researchgate.netspringernature.com For instance, a visible-light-mediated intermolecular aza Paternò–Büchi reaction has been developed using acyclic oximes and alkenes by matching their frontier molecular orbital energies. nih.gov This strategy has even been extended to acyclic ketone-derived sulfonylimines, providing access to previously inaccessible 2,2-disubstituted monocyclic azetidines. acs.org Both intramolecular and intermolecular versions of this reaction are now well-established. nih.govacs.org

Ring Contraction or Expansion Methodologies

Rearrangement of existing ring systems provides an alternative pathway to the azetidine core. These methods leverage the release of ring strain or thermodynamically driven rearrangements to form the desired four-membered ring.

One prominent ring contraction method involves the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.govacs.org In this reaction, various nucleophiles like alcohols, phenols, or anilines can be incorporated into the final α-carbonylated N-sulfonylazetidine product in the presence of a base such as potassium carbonate. nih.govacs.org

Conversely, ring expansion of three-membered aziridine rings is a powerful strategy for azetidine synthesis. magtech.com.cn This can be achieved through various mechanisms:

nih.govnih.gov-Stevens Rearrangement : Engineered 'carbene transferase' enzymes can catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines via an aziridinium ylide intermediate. nih.govacs.org This biocatalytic approach offers exceptional stereocontrol. nih.govchemrxiv.org

Formal [3+1] Ring Expansion : The reaction of strained bicyclic methylene aziridines with rhodium-bound carbenes results in a formal [3+1] expansion to yield highly substituted methylene azetidines with excellent stereoselectivity. nih.gov

Rearrangement of 2-(Bromomethyl)aziridines : Certain 2-(bromomethyl)-2-methylaziridines have been shown to undergo an unprecedented thermal rearrangement to 3-bromoazetidines, which can be subsequently functionalized. acs.org This transformation proceeds through a bicyclic aziridinium salt intermediate. acs.org

Aza-Michael Addition Strategies for Azetidine Functionalization

The Aza-Michael addition has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, proving particularly effective in the functionalization of heterocyclic compounds like azetidine. mdpi.com This synthetic strategy is instrumental in the preparation of various NH-heterocyclic derivatives. mdpi.com The reaction involves the addition of a nitrogen nucleophile to an activated alkene, such as an α,β-unsaturated ester. In the context of synthesizing precursors to this compound, this method allows for the introduction of a pyrazole moiety or a suitable precursor onto the azetidine ring.

A simple and efficient synthetic route has been described for preparing new heterocyclic amino acid derivatives that contain azetidine rings. mdpi.comresearchgate.netnih.gov The process begins with the synthesis of a key intermediate, (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. mdpi.comresearchgate.netnih.gov This intermediate then undergoes an aza-Michael addition with various NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.netnih.gov For instance, the aza-Michael addition of 1H-pyrazole, 4-bromo-1H-pyrazole, and 3-trifluoromethyl-1H-pyrazole to (N-Boc-azetidin-3-ylidene)acetate has been successfully carried out using DBU in acetonitrile, affording the corresponding 3-(pyrazol-1-yl)azetidine adducts in good yields. mdpi.com

| Reactant (Pyrazole Derivative) | Reaction Time | Yield of Adduct |

|---|---|---|

| 1H-pyrazole | 16 h | 83% |

| 4-bromo-1H-pyrazole | 16 h | 82% |

| 3-trifluoromethyl-1H-pyrazole | 16 h | 73% |

Strategic Approaches to Pyrazole Ring Construction

The construction of the pyrazole ring is a cornerstone of synthesizing this compound and its derivatives. Various methods have been developed, primarily revolving around the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

Cyclocondensation Reactions Involving Hydrazine and its Derivatives

The Knorr pyrazole synthesis is a fundamental and widely used organic reaction for the synthesis of pyrazoles. jk-sci.comslideshare.netslideshare.netname-reaction.com This method involves the condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound in the presence of an acid catalyst. jk-sci.comslideshare.netslideshare.netname-reaction.com The mechanism commences with an acid-catalyzed formation of an imine at one of the carbonyl carbons. slideshare.netslideshare.netname-reaction.com Subsequently, the second nitrogen atom of the hydrazine attacks the other protonated carbonyl group, leading to the formation of a second imine. slideshare.netslideshare.netname-reaction.com The resulting diimine intermediate then undergoes deprotonation to regenerate the acid catalyst and yield the final pyrazole product. jk-sci.comslideshare.netslideshare.netname-reaction.com It is important to note that if the 1,3-dicarbonyl compound is unsymmetrical, two regioisomeric pyrazole products can potentially be formed. jk-sci.comname-reaction.com

| Component | Role in the Reaction |

|---|---|

| Hydrazine/Hydrazine Derivative | Dinucleophile providing the N-N bond of the pyrazole ring |

| 1,3-Dicarbonyl Compound | Provides the C-C-C backbone of the pyrazole ring |

| Acid Catalyst | Protonates the carbonyl groups, facilitating nucleophilic attack |

The reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazines is a well-established method for the synthesis of pyrazolines, which can then be oxidized to pyrazoles. nih.gov This cyclocondensation reaction provides a versatile route to a wide array of substituted pyrazoles. researchgate.netnih.gov The initial step involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone to form a hydrazone intermediate. researchgate.net This is followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon of the unsaturated system, leading to the formation of the pyrazoline ring. researchgate.net The resulting pyrazoline can then be aromatized to the corresponding pyrazole through an oxidation step. A one-pot protocol has been developed for the synthesis of 1,3,5-triarylpyrazoles from chalcones and arylhydrazines, which combines the addition-cyclocondensation with an in-situ oxidative aromatization, often without the need for an additional oxidizing agent. nih.gov

The reaction of β-ketonitriles with hydrazines is considered one of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles. beilstein-journals.org This reaction proceeds smoothly to yield the desired 5-aminopyrazole products. beilstein-journals.org The proposed mechanism involves the initial nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. beilstein-journals.org This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. beilstein-journals.org This methodology has been successfully applied in both solution-phase and solid-phase synthesis, highlighting its robustness and applicability in combinatorial chemistry for the generation of pyrazole libraries. beilstein-journals.org

Similarly, malononitrile and its derivatives are valuable precursors for the synthesis of aminopyrazoles. The condensation of malononitrile with hydrazine can lead to the formation of 3,5-diaminopyrazole. researchgate.net

Transition Metal-Catalyzed Pyrazole Syntheses

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering alternative and often more efficient routes compared to traditional methods. ias.ac.inbohrium.comdntb.gov.uasouthwales.ac.ukorganic-chemistry.org These methods often involve C-H functionalization, cycloaddition, or coupling reactions.

Palladium catalysts are commonly employed for C-C bond formation in the synthesis of pyrazole derivatives. bohrium.com For instance, palladium-catalyzed coupling reactions of aryl triflates with pyrazole derivatives have been developed to furnish N-arylpyrazoles in good yields. organic-chemistry.org Furthermore, transition-metal-free [3 + 2] cycloaddition reactions between diazo compounds and nitroolefins provide a route to multisubstituted cyanopyrazoles under mild conditions. organic-chemistry.org

Iron-catalyzed reactions have also been explored for the regioselective synthesis of substituted pyrazoles. organic-chemistry.org An iron-catalyzed route from the reaction of diarylhydrazones and vicinal diols allows for the conversion of a broad range of substrates. organic-chemistry.org Additionally, the use of transition metal-containing ionic liquids, such as those based on Fe(III), has been shown to be an efficient and reusable homogeneous catalyst system for the one-pot synthesis of pyrazoles from the condensation of hydrazines and 1,3-diketones at room temperature. ias.ac.in

An exploration into the synthesis of the novel heterocyclic compound this compound reveals a landscape rich with modern synthetic strategies. The construction of this molecule, which integrates the strained four-membered azetidine ring with the aromatic five-membered pyrazole ring, requires sophisticated chemical methodologies. This article delves into the synthetic approaches for creating this specific scaffold and its related derivatives, focusing on multicomponent reactions, convergent and divergent pathways, and stereoselective techniques.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

5-(azetidin-3-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C6H10N4/c7-6-1-5(9-10-6)4-2-8-3-4/h1,4,8H,2-3H2,(H3,7,9,10) |

InChI Key |

SIUWCUGJSVWEJE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC(=NN2)N |

Origin of Product |

United States |

Structure Activity Relationship Sar and Medicinal Chemistry Research on 3 Azetidin 3 Yl 1h Pyrazol 5 Amine and Analogs

Role of Azetidine (B1206935) and Pyrazole (B372694) as Privileged Scaffolds and Building Blocks in Medicinal Chemistry

Both azetidine and pyrazole are recognized as "privileged scaffolds" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. mdpi.com Their incorporation into drug candidates often imparts favorable physicochemical and pharmacological properties.

Azetidine: This four-membered nitrogen-containing heterocycle has gained considerable popularity in drug discovery. rsc.orgchemrxiv.org Its strained ring system provides a unique three-dimensional character that can enhance binding affinity and selectivity to biological targets. rsc.org Despite initial challenges in their synthesis, recent advancements have made azetidines more accessible for medicinal chemistry applications. nih.govrsc.org The azetidine moiety is found in several approved drugs, highlighting its clinical relevance. chemrxiv.org Its rigid structure can also lead to improved metabolic stability and reduced off-target effects. nih.gov The nitrogen atom in the azetidine ring can act as a key interaction point, and its substitution allows for the fine-tuning of a compound's properties. technologynetworks.com

Pyrazole: The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many successful drugs. benthamdirect.comtandfonline.comnih.gov Its versatile nature allows it to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors. researchgate.net The pyrazole nucleus is present in a wide range of FDA-approved medications with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents. tandfonline.comresearchgate.netnih.gov The ability to substitute the pyrazole ring at multiple positions provides a powerful tool for optimizing the pharmacological profile of a lead compound. nih.gov

The combination of the rigid, three-dimensional azetidine ring and the versatile, interactive pyrazole scaffold in 3-(azetidin-3-yl)-1H-pyrazol-5-amine creates a unique chemical entity with significant potential for the development of novel therapeutics.

Comprehensive Structure-Activity Relationship Investigations on this compound Derivatives

The exploration of the chemical space around this compound has yielded valuable insights into how structural modifications impact biological activity. These investigations are crucial for the rational design of more potent and selective drug candidates.

Substituent Effects on Biological Target Modulation

The biological activity of pyrazole-based compounds is highly sensitive to the nature and position of substituents on the pyrazole ring. For instance, in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, the position of a fluorine substituent on the phenyl ring significantly influenced the compound's ability to reduce c-di-GMP levels, with the ortho-substituted analog showing the highest activity. nih.gov Similarly, in a study of pyrazole-based inhibitors of meprin α and β, the introduction of different sized residues at position 3(5) of the pyrazole ring led to variations in inhibitory activity. nih.gov For example, a diphenylpyrazole derivative showed high potency, while derivatives with methyl or benzyl (B1604629) groups exhibited decreased activity. nih.gov

Furthermore, the substitution on the amino groups of the pyrazole ring can also have a profound effect. Acetylation of the amino groups in a 2-fluoro-substituted phenyl-3,5-diamino-1H-pyrazole resulted in a complete loss of activity. nih.gov In another study on pyrazole hydrazones and amides, the presence of electron-withdrawing substituents was found to be beneficial for antiproliferative activity. researchgate.net These findings underscore the importance of carefully considering the electronic and steric properties of substituents when designing new analogs.

Interactive Table:

Stereochemical Influences on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a dramatic impact on its biological activity. While specific studies on the stereochemistry of this compound are not extensively detailed in the provided search results, the general principles of stereochemistry in drug design are highly relevant. For many biologically active compounds, only one enantiomer (a non-superimposable mirror image) will exhibit the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. The rigid nature of the azetidine ring can introduce specific stereochemical constraints that influence how the molecule interacts with its biological target.

Conformational Flexibility and Preferred Bioactive Conformations

The ability of a molecule to adopt different shapes, or conformations, is another critical factor in its biological activity. The preferred conformation of a molecule when it binds to its target is known as the bioactive conformation. The pyrazole ring itself can influence the conformational preferences of attached substituents. For example, studies on 3-amino-1H-pyrazole-5-carboxylic acid have shown that intramolecular hydrogen bonding can dictate the conformational properties of the residue. researchgate.net The N-unsubstituted 1H-pyrazole moiety is capable of forming specific hydrogen bond interactions that can be crucial for biological properties. researchgate.net The interplay between the azetidine and pyrazole rings in this compound will likely result in a limited set of low-energy conformations, one of which will be the preferred bioactive conformation. Understanding these conformational preferences is essential for designing analogs that can more readily adopt this active shape, thereby enhancing their potency.

Derivatization Strategies for Optimizing Biological Activities

To improve the therapeutic potential of lead compounds, medicinal chemists employ various derivatization strategies. For analogs of this compound, a key focus has been on modifying the azetidine ring.

Modifications to the Azetidine Ring System

Modifications to the azetidine ring can significantly impact a compound's pharmacological profile. In the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, replacing a piperidine (B6355638) ring with an azetidine ring in a pyrazole sulfonamide analog resulted in a complete loss of enzyme inhibition, demonstrating the sensitivity of the target to the size of the cycloalkyl moiety. acs.org This highlights that while the azetidine ring is a valuable scaffold, its incorporation is not always a guarantee of improved activity and must be carefully evaluated in the context of the specific biological target.

Interactive Table:

Modifications to the Pyrazole Ring System

Modifications to the pyrazole ring are a cornerstone of SAR studies to enhance the therapeutic potential of this class of compounds. Research has shown that appropriate substitutions at different positions of the pyrazole ring can significantly improve efficacy and selectivity. mdpi.com

Key modifications include:

N-Substitution: The influence of N-substitution on the pyrazole ring has been evaluated for its impact on binding affinity. In one study on meprin inhibitors, the introduction of lipophilic moieties like methyl or phenyl groups at the N-position of a 3,5-diphenylpyrazole (B73989) resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted version. nih.gov

Substitution at C3 and C5: The groups at the C3 and C5 positions are critical for activity and selectivity. For pyrazole-based meprin inhibitors, a 3,5-diphenylpyrazole showed high inhibitory activity in the low nanomolar range. nih.gov Replacing one of the phenyl groups with smaller residues like methyl or benzyl decreased activity, while a cyclopentyl moiety maintained similar activity. nih.gov

General Substitutions: For a series of 3-amino-1H-pyrazole-based kinase inhibitors, small modifications to the pyrazole ring were found to have significant effects on selectivity. nih.gov In another study, a library of highly functionalized phenylaminopyrazoles was prepared by varying substituents at positions 1, 3, and 4. researchgate.net

Exploration of Linker Modifications

The 5-amino group of the 3-aminopyrazole (B16455) scaffold serves as a crucial attachment point for various side chains and linkers, which can be modulated to achieve desired biological activity. A prominent strategy involves acylating the amine to form an amide linker, which then connects to other molecular fragments.

For instance, in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a 3-aminopyrazole scaffold was identified as a promising starting point. nih.gov SAR exploration led to the synthesis of N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, where an acetamide (B32628) group functions as a linker between the pyrazole core and a naphthyl group. This compound emerged as a nanomolar inhibitor of CDK2/cyclin A, demonstrating the effectiveness of this linker strategy in achieving potent in vivo antitumor activity. nih.gov

Investigated Biological Targets and Mechanistic Insights for this compound Analogs

Analogs of this compound have been investigated against a wide array of biological targets, demonstrating the scaffold's versatility.

Enzyme Inhibition Profiling (e.g., Kinases such as CDK2, JAK1/2; N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA); Carbonic Anhydrase; Acetylcholinesterase)

Kinase Inhibition (CDK2, JAK1/2)

The pyrazole scaffold is a privileged structure in the design of kinase inhibitors for cancer therapy. mdpi.com Analogs of 3-aminopyrazole have shown significant potential in this area.

CDK2 Inhibitors: Abnormal cell proliferation due to the disruption of the cell cycle is a key feature of cancer. nih.gov CDK2/cyclin complexes are key regulators of the cell cycle, making them attractive targets for anticancer drugs. nih.gov High-throughput screening identified 3-aminopyrazole derivatives as a new class of CDK2/cyclin A/E inhibitors. nih.gov Optimization of this series led to potent compounds like PNU-292137 , which inhibits CDK2/cyclin A with an IC50 of 37 nM and shows in vivo antitumor activity. nih.gov Other studies have also confirmed the potential of pyrazole derivatives to inhibit CDK2. mdpi.comnih.gov

JAK1/2 Inhibitors: The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways implicated in inflammatory diseases and cancers. nih.govGandotinib (LY2784544) is a selective JAK2 inhibitor based on a 3-aminopyrazole scaffold, identified from the screening of a large compound collection. mdpi.com Another JAK1/2 inhibitor, Baricitinib , while featuring a pyrrolo[2,3-d]pyrimidine core, utilizes a pyrazole intermediate in its synthesis and incorporates an azetidine moiety, highlighting the relevance of these structural components in targeting JAKs. nih.gov

Table 1: Pyrazole-Based Kinase Inhibitors

| Compound Name | Target Kinase | Activity (IC₅₀) | Reference |

|---|---|---|---|

| PNU-292137 | CDK2/cyclin A | 37 nM | nih.gov |

| Compound 36 | CDK2 | 199 nM | mdpi.com |

| Gandotinib | JAK2 | Potent inhibitor | mdpi.com |

| Baricitinib | JAK1/JAK2 | Potent inhibitor | nih.gov |

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

NAAA is an enzyme that degrades the anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA), making NAAA inhibition a promising strategy for managing inflammatory conditions. acs.orgnih.gov A novel class of potent, non-covalent NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane sulfonamide core has been discovered. acs.orgacs.org A careful SAR study led to the identification of ARN19689 , which inhibits human NAAA in the low nanomolar range. nih.govacs.org

Table 2: Pyrazole-Based NAAA Inhibitors

| Compound Name | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| ARN19689 (Compound 50) | Human NAAA | 42 nM | nih.govacs.org |

| Compound 20 | Human NAAA | 230 nM | acs.org |

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are metalloenzymes associated with several diseases, including glaucoma, epilepsy, and cancer. nih.gov The pyrazole scaffold is a versatile starting point for designing potent CA inhibitors. nih.govnih.gov Research has focused on inhibiting tumor-associated isoforms hCA IX and XII, which are overexpressed in many cancers and contribute to tumor progression. nih.govmdpi.com Pyrazole-containing benzenesulfonamides have been synthesized and shown to be effective inhibitors of these isoforms. nih.gov

Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are used to treat Alzheimer's disease. nih.gov The pyrazole scaffold has been incorporated into novel compounds designed as AChE inhibitors. nih.govnih.govdergipark.org.tr A series of pyrazoline derivatives were found to be selective AChE inhibitors, with their potency influenced by the substituents on a phenyl moiety attached to the pyrazoline ring. acs.org For example, a nitro group at the meta position significantly enhanced AChE inhibitory activity. acs.org

Research into Antimicrobial Properties (Antibacterial, Antifungal)

The pyrazole nucleus is a common feature in compounds developed for their antimicrobial properties. mdpi.comacs.org

Antibacterial Research

Numerous pyrazole derivatives have been reported as potent antibacterial agents, active against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govresearchgate.net

Imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, with activity superior to ciprofloxacin (B1669076) in some cases. nih.gov

Studies have shown that including chloro- and bromo-substituents on the pyrazole derivatives can enhance antimicrobial activity due to their lipophilic properties. mdpi.com

Pyrazole derivatives containing an imidazothiadiazole moiety have demonstrated high selective inhibitory activity against multi-drug resistant strains. nih.gov

Table 3: Antibacterial Activity of Pyrazole Analogs

| Compound Class | Tested Bacteria | Activity (MIC) | Reference |

|---|---|---|---|

| Imidazo-pyridine substituted pyrazole | Gram-positive & Gram-negative | <1 μg/mL | nih.gov |

| Pyrazole-thiocarboxamide (Compound 3) | E. coli | 0.25 μg/mL | nih.gov |

| Imidazothiadiazole-pyrazole (Compound 21c) | Multidrug-resistant strains | 0.25 μg/mL | nih.gov |

| Imidazothiadiazole-pyrazole (Compound 23h) | Multidrug-resistant strains | 0.25 μg/mL | nih.gov |

Antifungal Research

Pyrazole derivatives have also been extensively investigated for their antifungal properties, particularly against phytopathogenic fungi. nih.govmdpi.com

Novel pyrazole carboxamides bearing an ether group were designed as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs), a known mechanism for fungicides. acs.orgacs.org Many of these compounds showed excellent in vitro activity against Rhizoctonia solani, with some being far superior to commercial fungicides like boscalid. acs.org

Isoxazolol pyrazole carboxylate derivatives have also displayed strong antifungal activity against R. solani. nih.govfao.org

SAR analysis suggests that the type of substituent on the pyrazole ring is critical; for example, replacing a methyl group with a trifluoromethyl group significantly weakened antifungal activity in one study. nih.gov

Antitumor and Antiproliferative Research

The antitumor activity of pyrazole derivatives is a major area of research, with many compounds demonstrating potent antiproliferative effects against various human cancer cell lines. mdpi.comresearchgate.net The primary mechanism for this activity often involves the inhibition of protein kinases, as detailed in section 3.4.1.

Pyrazole-based compounds have shown strong antiproliferative activity against cell lines such as MCF7 (breast), A549 (lung), Colo205 (colon), and HCT116 (colon). mdpi.comnih.gov

Beyond kinase inhibition, some pyrazole derivatives act as tubulin inhibitors, occupying the colchicine (B1669291) binding site to exert their antiproliferative effects. mdpi.com

In one study, a pyrazolyl acylhydrazone derivative showed relevant antitumor properties against HeLa (cervical), MCF7 (breast), SKOV3 (ovarian), and SKMEL28 (melanoma) cell lines with micromolar IC₅₀ values. nih.govresearchgate.net

Importantly, some of these potent antiproliferative pyrazole derivatives have shown no toxicity to normal cell lines, indicating a favorable selectivity profile. mdpi.comresearchgate.net

Table 4: Antiproliferative Activity of Pyrazole Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 11 | MCF7, A549, Colo205, A2780 | 0.01 - 0.65 µM | mdpi.com |

| Compound 41 | MCF7, HepG2 | 1.937, 3.695 µg/mL | mdpi.com |

| Compound 42 | HCT116 | 2.914 µg/mL | mdpi.com |

| Derivative 11a | HeLa, MCF7, SKOV3, SKMEL28 | Micromolar values | nih.gov |

Computational Chemistry and Theoretical Studies on 3 Azetidin 3 Yl 1h Pyrazol 5 Amine

Quantum Chemical Investigations

Quantum chemical investigations are a cornerstone of modern chemistry, providing deep insights into the intrinsic properties of molecules. For 3-(Azetidin-3-yl)-1H-pyrazol-5-amine, such studies would be invaluable in elucidating its fundamental chemical nature.

Electronic Structure Characterization (e.g., HOMO/LUMO Energy Analysis)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov

For aminopyrazole derivatives, it is generally understood that the nitrogen-rich pyrazole (B372694) ring and the amino substituent significantly influence the electronic distribution. mdpi.com Theoretical calculations, such as those employing Density Functional Theory (DFT), are commonly used to model these properties. mdpi.com For instance, studies on other pyrazoles have shown that the introduction of different substituents can tune the HOMO-LUMO gap, thereby altering the molecule's reactivity and potential as a material or therapeutic agent. rsc.orgnih.gov However, without specific calculations for this compound, any discussion of its specific electronic properties remains speculative.

Conformational Analysis and Energy Landscape Mapping

Computational studies on similar heterocyclic systems, such as N-aminopyrazole, have utilized methods like ab initio calculations to explore the rotation and inversion barriers of substituent groups. rsc.orgfu-berlin.de These studies reveal that intermolecular forces, such as hydrogen bonding, can play a significant role in determining the preferred conformation in the solid state. rsc.orgfu-berlin.de A thorough conformational analysis of this compound would be necessary to understand its potential interactions with biological targets.

Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. rsc.orgnih.gov These predictions can aid in the identification and characterization of newly synthesized compounds. For example, theoretical calculations of vibrational frequencies can be correlated with experimental IR spectra to confirm the structure of a molecule. mdpi.com

Studies on various pyrazole derivatives have demonstrated a high degree of correlation between theoretically predicted and experimentally measured spectroscopic data. rsc.orgnih.gov Such an approach for this compound would first require its synthesis and experimental spectroscopic analysis, which is not currently available in the public domain.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a key tool in drug discovery for understanding how a potential drug molecule might interact with a biological target, such as a protein or enzyme. nih.gov

Prediction of Binding Modes and Affinities

Given the prevalence of the pyrazole scaffold in medicinal chemistry, molecular docking simulations would be a logical step in evaluating the potential of this compound as a therapeutic agent. nih.govnih.gov Such simulations would predict how the molecule fits into the binding site of a target protein and estimate the strength of the interaction (binding affinity).

Analysis of Key Interaction Types (e.g., Hydrogen Bonding, Hydrophobic Interactions, Noncovalent Interactions)

A detailed analysis of the docked pose would reveal the specific types of interactions that stabilize the ligand-target complex. For this compound, the pyrazole and amino groups would be expected to participate in hydrogen bonding, a critical interaction for drug-receptor binding. rsc.org The azetidine (B1206935) and pyrazole rings could also engage in hydrophobic and other noncovalent interactions. Understanding these interactions is crucial for the rational design of more potent and selective analogs.

While general principles of molecular docking are well-established, the absence of studies on specific targets for this compound means that no concrete data on its binding modes or key interactions can be presented.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. While specific MD simulation studies on this compound are not yet published, we can theorize its dynamic behavior based on the known properties of its constituent fragments: the azetidine ring and the pyrazole core.

The conformational flexibility of this compound in an aqueous solution is a key determinant of its interaction with biological targets. The molecule's structure, featuring a four-membered azetidine ring connected to a five-membered pyrazole ring, suggests a degree of contained flexibility.

The puckering of the azetidine ring and the rotational freedom around the bond connecting it to the pyrazole ring are the main sources of conformational variability. It is hypothesized that the azetidine ring will exhibit a puckered conformation, which is a characteristic of small, saturated rings, to alleviate ring strain. The barrier to inversion for this puckering is expected to be relatively low, allowing the molecule to sample multiple conformations in solution.

The orientation of the pyrazole ring relative to the azetidine ring will be influenced by steric hindrance and potential intramolecular hydrogen bonding between the amine group of the pyrazole and the nitrogen of the azetidine. MD simulations would be invaluable in quantifying the energetic landscape of these conformations and identifying the most stable states in a simulated physiological environment. Such studies would typically involve solvating the molecule in a water box and running simulations for several nanoseconds to observe its dynamic behavior.

The interaction of a ligand with its protein target is a dynamic process. MD simulations can elucidate the binding and unbinding pathways, the stability of the ligand-protein complex, and the specific interactions that contribute to binding affinity. Pyrazole derivatives have been shown to target a range of proteins, including kinases and cyclooxygenases. nih.govceon.rs

For this compound, the pyrazole ring can act as a scaffold, making hydrogen bond interactions through its amine group and nitrogen atoms. The azetidine moiety, a known pharmacophore in several approved drugs, can also engage in hydrogen bonding and van der Waals interactions within a protein's binding pocket.

In Silico Prediction Methodologies for Pharmacological Relevance

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. citedrive.com For this compound, a predictive ADMET profile can be generated based on its structure using various computational models.

Numerous studies have demonstrated the utility of such predictions for various pyrazole derivatives, indicating that these compounds can be optimized to have favorable drug-like properties. researchgate.netijper.orgsemanticscholar.orgnih.gov Based on these established methodologies, a predicted ADMET profile for this compound is presented below. It is important to note that these are theoretical predictions and would require experimental validation.

Table 1: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | Likely No | Reduced probability of being actively pumped out of cells, which is beneficial for bioavailability. |

| Distribution | ||

| Volume of Distribution (VDss) | Moderate | Expected to distribute into tissues, but not excessively. |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited penetration into the central nervous system, which could be advantageous for avoiding CNS side effects depending on the therapeutic target. |

| Plasma Protein Binding | Low to Moderate | A significant fraction is likely to be free in the plasma to exert its pharmacological effect. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Unlikely | Low potential for drug-drug interactions involving this major metabolic enzyme. |

| CYP450 3A4 Inhibition | Unlikely | Low potential for drug-drug interactions involving this major metabolic enzyme. |

| Excretion | ||

| Total Clearance | Moderate | Suggests a reasonable half-life in the body. |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Possible | May be actively secreted by the kidneys. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Reduced likelihood of causing cardiac arrhythmias. |

| AMES Mutagenicity | Unlikely | Predicted to be non-mutagenic. |

| Hepatotoxicity | Low Risk | Low predicted risk of liver injury. |

These in silico predictions suggest that this compound possesses a generally favorable pharmacokinetic profile, making it a promising candidate for further investigation. However, these computational assessments must be substantiated by future experimental studies.

Advanced Synthetic Considerations and Methodological Innovations

Green Chemistry Principles Applied to the Synthesis of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govjk-sci.com For a molecule like this compound, which is a valuable building block, applying these principles is crucial for developing sustainable manufacturing processes. sci-hub.se

The pursuit of environmentally benign reaction conditions for pyrazole (B372694) synthesis often involves minimizing harsh reagents and high temperatures. sci-hub.se Catalyst-free approaches represent a significant advance in this area. For instance, the synthesis of pyrazoles through a 1,3-dipolar cycloaddition of diazo compounds with alkynes can proceed simply by heating under solvent-free conditions, offering high yields without the need for extensive purification. rsc.org Another green approach involves temperature-controlled divergent synthesis, where common starting materials can yield different pyrazole products in solvents like ethanol (B145695) or ionic liquids just by tuning the reaction temperature, avoiding the need for transition-metal catalysts and oxidants. nih.gov

Recent research has also highlighted the use of water as a reaction medium, which is a significant step towards greener synthesis. thieme-connect.comthieme-connect.com The synthesis of substituted 1H-pyrazoles has been successfully achieved by the condensation of α,β-unsaturated carbonyl compounds with tosyl hydrazide in water, demonstrating excellent yields and tolerance for various functional groups. researchgate.net Such methodologies, if applied to the synthesis of this compound, could drastically reduce the reliance on volatile and toxic organic solvents.

The choice of solvents and reagents is a cornerstone of green synthetic chemistry. Traditional pyrazole syntheses often rely on volatile organic solvents. tandfonline.com The shift towards sustainable alternatives is a key area of innovation. Water is the most desirable green solvent, and its use in pyrazole synthesis has been demonstrated in various protocols, such as multicomponent reactions catalyzed by reusable catalysts. thieme-connect.comresearchgate.netrsc.org For example, the synthesis of pyrazole derivatives has been achieved in aqueous media using catalysts like Amberlyst-70 or nano-ZnO, which are often recyclable and non-toxic. mdpi.com

Beyond water, ionic liquids are also considered green solvents due to their low vapor pressure and high stability. nih.gov They have been used as a medium for the metal- and oxidant-free synthesis of pyrazoles. nih.gov The use of safer, alternative reagents is also critical. For example, semicarbazide (B1199961) hydrochloride has been used as a less toxic alternative to hydrazine (B178648) for preparing pyrazole derivatives in water. rsc.org

The following table summarizes various green solvents and catalysts that have been successfully employed in the synthesis of pyrazole derivatives, illustrating the potential options for a greener synthesis of this compound.

| Green Solvent/Catalyst | Reaction Type | Advantages |

| Water | Multicomponent Condensation | Non-toxic, non-flammable, readily available. thieme-connect.comresearchgate.net |

| Ethanol | Cyclization | Biodegradable, less toxic than many organic solvents. nih.gov |

| Ionic Liquids | Cyclization | Low volatility, recyclable, high thermal stability. nih.gov |

| Nano-ZnO | Condensation | Recyclable, efficient, environmentally friendly catalyst. mdpi.com |

| Amberlyst-70 | Condensation | Heterogeneous, non-toxic, reusable resinous catalyst. mdpi.com |

| Solvent-Free | Cycloaddition | Reduces solvent waste, simplifies purification. rsc.org |

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jk-sci.comnih.gov Reactions with high atom economy, such as addition and cycloaddition reactions, are central to green chemistry as they minimize the generation of byproducts. nih.gov The synthesis of pyrazoles via [3+2] cycloaddition is an inherently atom-economical process. nih.gov

Enabling Technologies in Synthesis

Enabling technologies provide alternative energy sources to conventional heating, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity. researchgate.netrsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, particularly for the creation of heterocyclic compounds like pyrazoles. tandfonline.comdergipark.org.treresearchco.com Microwave irradiation can significantly accelerate reaction rates by directly and efficiently heating the reaction mixture, often leading to shorter reaction times and higher yields compared to conventional heating methods. tandfonline.comnih.gov This technique has been successfully applied to various pyrazole syntheses, including one-pot multicomponent reactions, demonstrating its potential for creating ecologically favorable and cost-effective reaction conditions. tandfonline.commdpi.com For example, the synthesis of 3,5-disubstituted-1H-pyrazoles via cycloaddition was achieved in high yields with short reaction times under microwave irradiation and solvent-free conditions. mdpi.com

The table below provides a conceptual comparison of conventional heating versus microwave-assisted synthesis for a generic pyrazole synthesis, based on findings in the literature. nih.govscispace.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes |

| Energy Consumption | High | Low |

| Yield | Often Moderate | Often High |

| Solvent Use | Typically requires a solvent | Can often be performed solvent-free |

| Side Reactions | More prevalent due to prolonged heating | Often minimized |

Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient synthetic methodology. researchgate.netmdpi.comnih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. researchgate.netnih.govzenodo.org This can dramatically enhance reaction rates and yields. zenodo.org

Ultrasound has been used to promote a wide range of heterocyclic syntheses, offering advantages such as reduced energy consumption and enhanced product selectivity. researchgate.netnih.gov In the context of pyrazole synthesis, ultrasonic irradiation has been employed to accelerate condensation reactions, often under mild, catalyst-free, and aqueous conditions. researchgate.netresearchgate.net The integration of ultrasound can shorten reaction times from hours to minutes and improve yields, aligning with the principles of sustainable chemistry. mdpi.comnih.gov For example, a green method for synthesizing functionalized pyrazole derivatives was developed using ultrasonic radiation in an aqueous medium without a catalyst. researchgate.net This approach highlights the potential of sonochemistry to create efficient and environmentally friendly pathways for complex molecules. scispace.commdpi.com

Flow Chemistry and Continuous Manufacturing Approaches

The adoption of flow chemistry and continuous manufacturing processes in the pharmaceutical industry is driven by the numerous advantages these technologies offer over traditional batch methods. mdpi.comnumberanalytics.commt.com These benefits include enhanced safety, improved heat and mass transfer, reduced reaction times, and greater scalability. numberanalytics.comsci-hub.se While specific literature on the continuous manufacturing of this compound is not yet prevalent, the principles of flow chemistry have been extensively applied to the synthesis of its core heterocyclic components—pyrazoles and azetidines—paving the way for a conceptual continuous synthesis pathway. mdpi.comacs.orgresearchwithrutgers.com

The inherent advantages of flow chemistry are particularly relevant for the synthesis of complex heterocyclic compounds. ethernet.edu.et Precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions, often leading to higher yields and purities compared to batch processing. mdpi.com Furthermore, the ability to handle hazardous reagents and intermediates in a closed, continuous system significantly improves the safety profile of synthetic routes. numberanalytics.com

A hypothetical continuous flow process for this compound could be envisioned as a multi-step sequence where key intermediates are generated and consumed in a "telescoped" fashion, minimizing the need for isolation and purification between steps. rsc.org This approach significantly reduces production time and waste generation. researchgate.net For instance, the formation of a substituted pyrazole core, a key step in the synthesis, can be achieved with significantly reduced reaction times in a flow reactor compared to conventional batch methods, which can take several hours. mdpi.com

One potential flow-based approach could involve the reaction of a suitable azetidine-containing precursor with a diketone or a related species to form the pyrazole ring. The use of packed-bed reactors with solid-supported catalysts or reagents is a common strategy in flow chemistry that can simplify product purification and enhance catalyst recycling. mdpi.com

The following table outlines a conceptual multi-step flow synthesis, drawing on established flow methodologies for similar heterocyclic systems.

Table 1: Conceptual Flow Synthesis Parameters for this compound

| Step | Reaction | Reactor Type | Temperature (°C) | Residence Time | Throughput | Reference Example |

| 1 | Azetidine (B1206935) functionalization | Microreactor | 25 - 80 | 5 - 20 min | 0.5 - 2.0 g/h | acs.org |

| 2 | Pyrazole ring formation | Packed-bed reactor | 100 - 150 | 10 - 30 min | 1.0 - 5.0 g/h | mdpi.com |

| 3 | Amine group introduction | Tube reactor | 60 - 120 | 15 - 45 min | 0.8 - 4.0 g/h | mdpi.com |

This table is illustrative and based on analogous transformations reported in the literature.

Continuous manufacturing offers a direct path from research and development to production without the need for extensive scale-up studies. mt.com The modular nature of flow chemistry equipment allows for flexible and customizable setups tailored to specific synthetic needs. mt.com The integration of in-line analytical techniques, such as FTIR spectroscopy, enables real-time monitoring and control of the reaction, ensuring consistent product quality. beilstein-journals.org

The development of a continuous manufacturing process for this compound would represent a significant advancement, offering a safer, more efficient, and scalable production method. researchgate.net As the pharmaceutical industry continues to embrace these technologies, it is anticipated that detailed case studies for such specific active pharmaceutical ingredients will become more widely available. beilstein-journals.orgrsc.org

Future Research Trajectories for 3 Azetidin 3 Yl 1h Pyrazol 5 Amine

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of complex heterocyclic systems like 3-(Azetidin-3-yl)-1H-pyrazol-5-amine is often multi-stepped and can be resource-intensive. Future research will focus on developing more efficient, scalable, and environmentally benign synthetic routes.

Current synthetic strategies often rely on classical condensation reactions between a pyrazole (B372694) precursor and a protected azetidine (B1206935) derivative. A key area for future development is the application of modern synthetic methodologies to streamline this process. One promising avenue is the use of aza-Michael addition reactions. nih.gov For instance, a potential novel route could involve the reaction of an appropriate NH-heterocycle like a pyrazole with a Michael acceptor such as methyl (N-Boc-azetidin-3-ylidene)acetate. nih.gov This approach could offer milder reaction conditions and improved regioselectivity. nih.gov

Further explorations should include:

Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters (temperature, pressure, mixing), potentially increasing yields, reducing reaction times, and improving safety for exothermic or hazardous reactions.

Photoredox Catalysis: Light-mediated catalysis could open new pathways for C-N and C-C bond formation under mild conditions, potentially allowing for the direct coupling of pyrazole and azetidine precursors that are unreactive under thermal conditions.

Enzymatic Synthesis: Biocatalysis offers a green alternative for specific transformations, such as the stereoselective functionalization of the azetidine ring, which is crucial for optimizing interactions with chiral biological targets like enzyme active sites.

Table 1: Comparison of a Putative Classical vs. Novel Synthetic Approach

| Feature | Putative Classical Pathway | Proposed Novel Pathway (e.g., Aza-Michael Addition) |

| Key Reaction | Condensation of a pre-functionalized azetidine with a pyrazole precursor. | Aza-Michael addition of a pyrazole to an azetidine-based Michael acceptor. nih.gov |

| Starting Materials | Often requires multi-step synthesis of both protected fragments. | Potentially more accessible starting materials like (N-Boc)azetidin-3-one. nih.gov |

| Number of Steps | Typically higher, involving protection/deprotection steps. | Potentially fewer steps, more convergent design. |

| Reaction Conditions | Can require harsh reagents or high temperatures. | Generally mild, base-catalyzed conditions. nih.gov |

| Green Chemistry | May generate more solvent waste and byproducts. | Higher atom economy, less hazardous reagents. |

Advanced Structure-Activity Relationship Studies for Enhanced Target Selectivity and Potency

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound into a drug candidate. For this compound, which is a known scaffold for kinase inhibitors, future SAR studies must move beyond simple substitutions to employ more advanced techniques for enhancing potency and, critically, selectivity. mdpi.com

The pyrazole scaffold is well-suited for structural modifications at multiple positions, enabling extensive SAR exploration. nih.gov Advanced studies should systematically probe the three main components of the molecule: the azetidine ring, the pyrazole core, and the 5-amino group.

Azetidine Ring Decoration: The strained azetidine ring provides specific vectors for substitution that can probe deep into a kinase hinge region or access selectivity pockets. Future work should explore the addition of diverse functional groups (e.g., fluoro, methyl, hydroxyl) to the 2- and 4-positions of the azetidine to modulate binding affinity and physicochemical properties.

Pyrazole Core Substitution: While the parent compound is unsubstituted on the pyrazole nitrogen, N-alkylation or N-arylation can significantly alter the compound's activity and target profile. rsc.org Furthermore, substitution at the 4-position of the pyrazole ring can influence the electronic character and orientation of the entire scaffold. mdpi.com

Amine Functionalization: The 5-amino group is a key hydrogen-bonding moiety. Converting this amine to amides, sulfonamides, or ureas can introduce new interactions with the target protein and fine-tune properties like solubility and cell permeability.

Table 2: Proposed SAR Exploration Strategy

| Molecular Position | Proposed Modification | Rationale for Investigation |

| Azetidine N1 | Substitution with small alkyl or cycloalkyl groups. | Modulate basicity (pKa) and introduce lipophilic interactions. |

| Azetidine C2/C4 | Introduction of stereospecific fluorine or methyl groups. | Create specific steric or electronic interactions to enhance selectivity against closely related targets (e.g., JAK1 vs JAK2). mdpi.com |

| Pyrazole N1 | Alkylation with small, functionalized chains (e.g., hydroxyethyl). | Probe for additional binding interactions outside the primary pharmacophore; improve solubility. |

| Pyrazole C4 | Halogenation (Cl, F) or cyano group addition. | Modulate the electronics of the pyrazole ring and potentially displace key water molecules in the active site. nih.gov |

| 5-Amine Group | Acylation with diverse carboxylic acids or conversion to sulfonamides. | Introduce new hydrogen bond donors/acceptors and larger substituents to access different regions of the binding pocket. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis Planning

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize medicinal chemistry. nih.govnih.gov For a scaffold like this compound, these computational tools can accelerate the entire discovery pipeline, from initial design to final synthesis.

Future research should leverage AI/ML in the following areas:

De Novo Design and Generative Models: ML models, particularly generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on known bioactive molecules to design novel derivatives of the azetidinyl-pyrazole scaffold. These models can generate thousands of synthetically accessible compounds with predicted high affinity for a specific biological target. researchgate.net

Predictive Modeling (Q SAR): Quantitative Structure-Activity Relationship (QSAR) models powered by ML can predict the biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of virtual compounds before they are synthesized. researchgate.net This allows researchers to prioritize the most promising candidates, saving significant time and resources. nih.gov

Investigation of New Biological Targets and Therapeutic Applications

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netnih.gov While this compound may have been initially designed for a specific target class like protein kinases, its full therapeutic potential is likely untapped.

A crucial future direction is to screen this compound and its optimized derivatives against a diverse range of biological targets to identify novel therapeutic applications. The pyrazole nucleus is a cornerstone of drugs used to treat cancers, infections, and inflammatory diseases. nih.gov

Potential new target classes and applications to investigate include:

Antimicrobial Targets: Pyrazole derivatives have shown activity against bacterial enzymes and can disrupt fungal cell membranes. researchgate.net Screening against panels of pathogenic bacteria (including resistant strains like MRSA) and fungi could uncover new anti-infective agents. nih.gov

Antiparasitic Targets: Compounds with a 1,3-diarylpyrazole structure have demonstrated activity against parasites such as Trypanosoma and Leishmania. mdpi.com The unique 3D shape imparted by the azetidine ring could offer novel interactions with parasitic enzymes.

Anti-inflammatory Targets: Beyond JAK kinases, many other enzymes and receptors are involved in inflammatory pathways. Pyrazoles are known to suppress inflammatory mediators, making this a promising area for exploration. researchgate.net

Agricultural Science: Acetohydroxyacid synthase (AHAS) is a key enzyme in plants and an established target for herbicides. nih.gov Pyrazole-containing compounds have been developed as AHAS inhibitors, suggesting a potential application in crop protection. nih.gov Similarly, pyrazole oximes are used as acaricides and insecticides. mdpi.com

Table 3: Potential New Biological Targets for Screening

| Target Class | Specific Examples | Therapeutic Area / Application | Rationale |

| Bacterial Enzymes | DNA Gyrase, Dihydrofolate Reductase | Infectious Disease | The pyrazole scaffold is present in compounds with known antibacterial properties. researchgate.netnih.gov |

| Fungal Targets | Ergosterol Biosynthesis Pathway | Infectious Disease | Pyrazoles can disrupt fungal cell integrity. researchgate.net |

| Parasitic Enzymes | Cysteine Proteases, Kinases | Neglected Tropical Diseases | Related pyrazole compounds show antiparasitic activity. mdpi.com |

| Epigenetic Targets | Histone Deacetylases (HDACs), Bromodomains | Oncology, Inflammation | The scaffold's hydrogen bonding capacity may allow interaction with these targets. |

| Plant Enzymes | Acetohydroxyacid Synthase (AHAS) | Agricultural Science | Pyrazole sulfonamides are known AHAS inhibitors. nih.gov |

Q & A

Q. What are the common synthetic routes for 3-(Azetidin-3-yl)-1H-pyrazol-5-amine, and what methodological considerations are critical?

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example:

- Cyclization of hydrazides : Substituted benzoic acid hydrazides can be cyclized using phosphorus oxychloride at elevated temperatures (120°C) to form pyrazole derivatives .

- Lithium diisopropylamide (LDA)-mediated coupling : A THF-based reaction with arylacetonitriles and carbohydrazonoyl chlorides under cryogenic conditions (195 K) yields pyrazole-amine derivatives, as demonstrated in the synthesis of structurally analogous compounds .

- Purification : Recrystallization from ethyl acetate or petroleum ether is often employed to isolate high-purity products .

Q. Key Methodological Considerations :

- Temperature control for cryogenic reactions.

- Solvent selection (e.g., THF for LDA-mediated reactions).

- Chromatography-free purification via recrystallization.

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

Primary Techniques :

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., mean C–C = 0.002 Å), dihedral angles (e.g., 47.51° between pyrazole and fluorophenyl rings), and hydrogen bonding (e.g., N–H···N interactions at 2.17 Å) . SHELX software is widely used for refinement (R factor = 0.031) .

- NMR Spectroscopy : Proton NMR confirms substituent positions (e.g., methoxymethyl or pyridinyl groups) .

- IR Spectroscopy : Identifies functional groups like NH₂ (stretching ~3400 cm⁻¹) .

Q. How is the biological activity of this compound initially evaluated in academic research?

In Vitro Assays :

- Antibacterial screening : Agar diffusion or microdilution assays against Gram-positive/negative strains .

- Kinase inhibition : Enzymatic assays (e.g., p38α MAP kinase inhibition) using recombinant proteins and ATP-competitive binding studies .

- Cellular models : Hepatocyte glucose uptake assays for metabolic activity evaluation .

Q. Critical Parameters :

- Dose-response curves (IC₅₀/EC₅₀ calculations).

- Positive controls (e.g., HMX for explosive analogs ).

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound derivatives?

Strategies :

- Catalyst screening : Transition-metal catalysts (e.g., Cu(II)) improve cyclization efficiency in azetidine-pyrazole hybrids .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in SNAr substitutions .

- Temperature modulation : Gradual warming from cryogenic to room temperature minimizes side reactions in LDA-mediated syntheses .

Case Study : A 35% yield was achieved for a trichlorophenyl analog via dropwise addition of reactants and strict temperature control .

Q. How can contradictions between computational predictions and experimental data (e.g., thermal stability) be resolved?

Integrated Workflow :

Computational modeling : Calculate heat of formation (Gaussian 03) and detonation velocity (EXPLO5 v6.01) .

Experimental validation :

- Thermogravimetric analysis (TGA) to measure decomposition temperatures (e.g., 171–270°C for HANTP salts ).

- Impact sensitivity testing (e.g., BAM drop hammer).

Cross-validation : Compare predicted vs. observed crystal densities (e.g., 1.61–2.92 g cm⁻³ ).

Q. What computational approaches are used to predict structure-activity relationships (SAR) for kinase inhibition?

Methods :

- Molecular docking : Pyrazole-amine derivatives are docked into p38α MAP kinase (PDB: 3D83) to assess binding affinity .

- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with IC₅₀ values .

- Regioisomer analysis : Switching pyridinyl and fluorophenyl positions alters inhibitory profiles (e.g., p38α to cancer-related kinases) .

Key Insight : Dihedral angles >45° between aromatic rings reduce steric hindrance, enhancing kinase binding .

Q. How can researchers systematically study the impact of azetidine ring modifications on bioactivity?

Experimental Design :

Synthetic variation : Introduce substituents (e.g., tert-butyl, trifluoromethyl) at the azetidine 3-position .

Pharmacological profiling :

- Screen against kinase panels (e.g., Janus kinases, CDKs).

- Assess metabolic stability in hepatocyte models .

Crystallographic analysis : Compare hydrogen-bonding networks in analogs (e.g., NH₂→pyridine interactions ).

Example Modification : 3-(Trifluoromethyl)-1H-pyrazol-5-amine (MW: 151.09) showed enhanced lipophilicity (logP = 1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.